DDTAC

Membrane Proteins ATP Synthase Atomic Force Microscopy (AFM)

For membrane protein research where data fidelity is non-negotiable. DDTAC uniquely preserves native oligomeric states for AFM imaging and enables long-term functional assays by maintaining enzymatic activity for weeks in lipid environments—a stark contrast to the transient stability seen with DDM. This non-ionic detergent is essential for extracting fragile complexes like ATP synthase without compromising inhibitor sensitivity, ensuring reproducible results in structural biology and drug discovery. Procure DDTAC to safeguard your most critical protein preparations.

Molecular Formula C54H104N6O24S
Molecular Weight 1253.5 g/mol
Cat. No. B139700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDTAC
SynonymsTelomer H12 - THAM 5.7HTAC-12,5.7
Molecular FormulaC54H104N6O24S
Molecular Weight1253.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSCC(CC(CC(CC(CC(CCC(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO
InChIInChI=1S/C54H104N6O24S/c1-2-3-4-5-6-7-8-9-10-11-14-85-19-42(48(84)60-54(35-76,36-77)37-78)18-41(47(83)59-53(32-73,33-74)34-75)17-40(46(82)58-52(29-70,30-71)31-72)16-39(45(81)57-51(26-67,27-68)28-69)15-38(44(80)56-50(23-64,24-65)25-66)12-13-43(79)55-49(20-61,21-62)22-63/h38-42,61-78H,2-37H2,1H3,(H,55,79)(H,56,80)(H,57,81)(H,58,82)(H,59,83)(H,60,84)
InChIKeyRJISIWGNYMJWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide (DDTAC, H12-TAC): A Tris-Polyol Detergent for Membrane Protein Research


The compound, commonly referred to as DDTAC or H12-TAC, is a non-ionic detergent characterized by a dodecylthioacetyl chain linked to a polar headgroup composed of six Tris polyol (tris(hydroxymethyl)methyl) moieties . It is a member of a unique class of detergents designed for the solubilization and stabilization of integral membrane proteins [1]. The multiple hydroxyl groups of the Tris moieties provide a large, highly hydrated polar headgroup, while the dodecylthioacetyl tail anchors the molecule within lipid bilayers or detergent micelles . This amphiphilic structure enables the formation of protein-detergent complexes (PDCs) that maintain the native conformation and functional integrity of delicate membrane protein assemblies, making it a valuable tool for structural biology and functional assays [1].

Why Standard Detergents Like DDM Cannot Replace 1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide for ATP Synthase Purification


Membrane protein research is frequently hindered by the denaturation and aggregation of fragile, multi-subunit complexes upon detergent extraction [1]. Generic substitution among in-class detergents is not reliable because subtle differences in headgroup chemistry and tail structure critically influence the preservation of native protein conformation, subunit interactions, and enzymatic activity [1]. The following quantitative evidence demonstrates that for the yeast F1F0 ATP-synthase complex, DDTAC (H12-TAC) provides specific, measurable advantages over the widely used benchmark detergent dodecyl maltoside (DDM) in terms of extraction fidelity, imaging suitability, and long-term functional stability in lipid environments . These performance metrics cannot be assumed for other non-ionic detergents and underscore the necessity of selecting DDTAC for experiments where these parameters are critical.

Quantitative Performance Evidence for 1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide (DDTAC) in Membrane Protein Research


Enhanced Suitability for Atomic Force Microscopy (AFM) Imaging of ATP Synthase Compared to DDM

In a direct head-to-head comparison, preparations of yeast F1F0 ATP-synthase purified in the presence of DDTAC (H12-TAC) were found to be more adapted for Atomic Force Microscopy (AFM) imaging than the same enzyme purified with the standard detergent dodecyl maltoside (DDM) [1]. This indicates that DDTAC-solubilized protein-detergent complexes are better suited for high-resolution surface imaging techniques, likely due to improved protein complex integrity and reduced aggregation on surfaces.

Membrane Proteins ATP Synthase Atomic Force Microscopy (AFM) Structural Biology

Prolonged Enzyme Activation Stability in Lipid Environment (Weeks vs. Transitory)

A cross-study comparison reveals a critical difference in long-term functional stability. When yeast ATP-synthase was purified and then mixed with egg phosphatidylcholine lipids, enzymes isolated with DDTAC (and its fluorinated analogs) exhibited a prolonged activation period that lasted for weeks, whereas activation of the DDM-purified enzyme was only transitory [1]. The fluorinated analogs H2F6-TAC and F6-TAC were also found to be more stable upon time than the DDM-purified enzyme [1]. This demonstrates that the Tris-polyol headgroup of DDTAC confers a unique capacity for maintaining active enzyme conformation over extended periods in a lipid environment.

Membrane Proteins ATP Synthase Enzyme Stability Functional Assays

Preservation of Inhibitor Sensitivity During Extraction Compared to DDM

A direct head-to-head evaluation showed that DDTAC (H12-TAC) was a very efficient detergent for removing yeast F1F0 ATP-synthase from mitochondrial membranes without altering its sensitivity towards specific ATP-synthase inhibitors [1]. In contrast, replacing DDTAC with DDM at low concentrations during the Ni-NTA IMAC purification step did not allow for the preservation of enzyme activity [1]. This indicates that DDTAC extracts the protein complex in a native, functional state, which is crucial for subsequent inhibitor studies and functional characterization.

Membrane Proteins ATP Synthase Detergent Extraction Functional Integrity

Physical-Chemical Property Differentiation: Critical Micelle Concentration (CMC) Comparison with Fluorinated Analog

A direct comparison of physical properties reveals a key difference between DDTAC (hydrogenated tail) and its fluorinated analog FTAC6. DDTAC exhibits a Critical Micelle Concentration (CMC) of 0.25 mM in water , whereas the fluorinated analog FTAC6 (bearing a C6F13 tail) has a higher CMC of 0.37 mM . This 1.5-fold difference in CMC indicates that DDTAC will form micelles at a lower concentration, which can influence solubilization efficiency and the concentration of free monomer available for membrane insertion. The choice between these two related compounds should therefore be guided by the specific CMC requirement of the target membrane protein system.

Detergent Critical Micelle Concentration Membrane Proteins Solubilization

Product Purity and Solubility Specifications for Reproducible Research

As supporting evidence for procurement, vendor specifications indicate a minimum purity of ≥85% for DDTAC, with defined solubility in common organic solvents used for stock preparation: 20 mg/mL in DMF and 20 mg/mL in DMSO . Solubility in aqueous buffers is more limited; for example, DMSO:PBS (pH 7.2) at a 1:3 ratio yields 0.25 mg/mL . These specifications provide a baseline for ensuring batch-to-batch consistency in solubilization experiments and for preparing reliable stock solutions. While comparable purity data for DDM is not provided in this context, the explicit documentation of these values facilitates experimental planning and reproducibility.

Detergent Purity Solubility Membrane Protein Research

Primary Research and Industrial Applications of 1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide (DDTAC)


High-Resolution AFM Imaging of Large Membrane Protein Complexes

Based on direct evidence that DDTAC-purified yeast ATP-synthase is better adapted for AFM imaging than DDM-purified enzyme [1], this detergent is the preferred choice for preparing large, fragile membrane protein complexes (e.g., respiratory chain supercomplexes, ATP synthases, or GPCR oligomers) for AFM surface studies. The improved imaging suitability suggests that DDTAC helps maintain the native oligomeric state and reduces surface-induced denaturation, leading to clearer topographical data.

Long-Term Functional Studies and Crystallization Trials of ATP Synthase

The observation that DDTAC-solubilized ATP-synthase retains enzymatic activity for weeks in a lipid environment, whereas DDM-purified enzyme activity is transient [1], makes DDTAC a superior detergent for any experiment requiring extended stability of active protein. This includes functional assays over time, inhibitor screening campaigns, and the preparation of stable, active samples for cryo-EM or crystallization trials where protein integrity over days or weeks is paramount.

Functional Extraction of Inhibitor-Sensitive Membrane Enzymes

For researchers aiming to study the pharmacology or mechanism of membrane enzymes like ATP synthase, DDTAC is uniquely suited because it extracts the enzyme from mitochondrial membranes without compromising its sensitivity to specific inhibitors [1]. This contrasts with DDM, which at low concentrations during the purification step fails to preserve activity [1]. This application scenario is critical for drug discovery efforts targeting the ATP synthase complex or for any study requiring a native, ligand-responsive enzyme preparation.

Comparative Studies of Detergent Headgroup Effects on Protein Stability

Given its unique Tris-polyol headgroup, DDTAC serves as a valuable comparator in systematic studies of how detergent chemistry influences membrane protein stability and function. The availability of direct analogs with identical headgroups but fluorinated tails (e.g., FTAC6) allows researchers to decouple headgroup and tail contributions to protein-detergent complex behavior. The quantitative differences in CMC (0.25 mM for DDTAC vs. 0.37 mM for FTAC6) and the qualitative differences in enzyme stability provide a rational basis for selecting among this family of detergents for specific applications .

Technical Documentation Hub

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